ROMK inhibitor 25

Description

Properties

Molecular Formula |

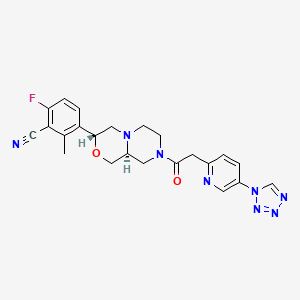

C23H23FN8O2 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

3-[(3R,9aS)-8-[2-[5-(tetrazol-1-yl)pyridin-2-yl]acetyl]-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-3-yl]-6-fluoro-2-methylbenzonitrile |

InChI |

InChI=1S/C23H23FN8O2/c1-15-19(4-5-21(24)20(15)9-25)22-12-30-6-7-31(11-18(30)13-34-22)23(33)8-16-2-3-17(10-26-16)32-14-27-28-29-32/h2-5,10,14,18,22H,6-8,11-13H2,1H3/t18-,22-/m0/s1 |

InChI Key |

XHSSYBXTQWHQSD-AVRDEDQJSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1C#N)F)[C@@H]2CN3CCN(C[C@H]3CO2)C(=O)CC4=NC=C(C=C4)N5C=NN=N5 |

Canonical SMILES |

CC1=C(C=CC(=C1C#N)F)C2CN3CCN(CC3CO2)C(=O)CC4=NC=C(C=C4)N5C=NN=N5 |

Origin of Product |

United States |

Preparation Methods

The synthesis of ROMK inhibitor 25 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:

Formation of Intermediate Compounds: This step includes the preparation of key intermediates through various organic reactions such as alkylation, acylation, and condensation reactions.

Final Assembly: The intermediate compounds are then subjected to further reactions, including cyclization and functional group modifications, to form the final this compound compound

Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions in controlled environments, followed by purification processes such as crystallization and chromatography .

Chemical Reactions Analysis

ROMK inhibitor 25 undergoes several types of chemical reactions, including:

Oxidation and Reduction: These reactions are essential for modifying the oxidation state of the compound, which can affect its activity and stability.

Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, which help in replacing specific functional groups to enhance the compound’s properties.

Cyclization Reactions: These reactions are crucial for forming the core structure of this compound, involving reagents such as acids and bases under specific conditions

The major products formed from these reactions include various derivatives of this compound, which can be further analyzed for their efficacy and safety .

Scientific Research Applications

ROMK inhibitor 25 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the structure and function of potassium channels, providing insights into their role in cellular processes.

Biology: this compound is employed in research to understand the physiological and pathological roles of potassium channels in different tissues.

Medicine: The compound is being investigated for its potential therapeutic applications in treating conditions such as hypertension and heart failure by modulating potassium and sodium balance in the kidney

Mechanism of Action

ROMK inhibitor 25 exerts its effects by selectively binding to the ROMK channel, blocking potassium ion transport. This inhibition disrupts the recycling of potassium ions, leading to decreased sodium reabsorption and increased sodium and water excretion. The molecular targets involved include the ROMK channel itself and associated proteins that regulate its activity .

Comparison with Similar Compounds

Table 1. Key Pharmacological Profiles of Selected ROMK Inhibitors

| Compound | ROMK IC₅₀ (μM) | hERG IC₅₀ (μM) | Selectivity (hERG/ROMK) |

|---|---|---|---|

| 1 | 0.01 | 0.1 | 10 |

| 5 | 0.01 | 10 | 1,000 |

| 25 | 0.1–1 | >10 | >10 |

| 26 | 0.01 | 0.2 | 20 |

| MK-7145 (12) | 0.009 | 22 | 2,440 |

In Vivo Efficacy and Pharmacokinetics

In contrast, MK-7145 (compound 12) demonstrated robust diuresis and natriuresis in rats at 0.3 mg/kg, surpassing hydrochlorothiazide (HCTZ) at 25 mg/kg in blood pressure reduction. Additionally, MK-7145 showed favorable pharmacokinetics (PK), including longer half-life (~4 hours in rats) and higher bioavailability, whereas earlier compounds like 5 suffered from high clearance and short half-life.

Table 2. In Vivo Performance of Lead ROMK Inhibitors

| Compound | Diuretic Efficacy (Rat ED₅₀) | SBP Reduction (mmHg) | Half-Life (Rat, h) |

|---|---|---|---|

| 5 | Not tested | N/A | <1 |

| 25 | Not tested | N/A | N/A |

| MK-7145 | 0.3 mg/kg | 20 (10 mg/kg) | 4 |

| HCTZ | 25 mg/kg | 12 (25 mg/kg) | 2 |

Selectivity Across Potassium Channels

This compound and its analogues were assessed for off-target effects on inward rectifier (Kir) and voltage-gated (hERG) channels:

- VU591 (research tool): A non-clinical ROMK inhibitor with nanomolar potency (IC₅₀ ~0.24 μM) but poor solubility and in vivo efficacy; failed to induce diuresis in rats at 100 mg/kg.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to assess ROMK inhibitor efficacy and specificity?

- Answer: Preclinical evaluation typically employs:

- Spontaneously Hypertensive Rats (SHR): Used to measure blood pressure-lowering effects and diuretic/natriuretic activity (e.g., MK-7145 reduced systolic blood pressure by ~20 mmHg at 10 mg/kg/day) .

- Yeast Complementation Assays: Engineered yeast strains (e.g., trk1∆ trk2∆) assess ROMK trafficking and function by restoring growth in low-K⁺ media. Mutant ROMK variants linked to Bartter syndrome show defective growth, enabling high-throughput screening .

- Electrophysiological Studies: Patch-clamp techniques quantify ROMK inhibition (e.g., VU591 blocks the intracellular pore with IC₅₀ ~100 nM) .

Q. How do phosphorylation events regulate ROMK channel activity and inhibitor interactions?

- Answer: Phosphorylation modulates ROMK via:

- WNK4 and SGK1 Pathways: WNK4 inhibits ROMK by promoting endocytosis, while SGK1 phosphorylates WNK4 to relieve this inhibition. c-Src tyrosine kinase phosphorylates ROMK at residue Y337, enhancing internalization .

- Nedd4-2 Interaction: Phosphorylation of Nedd4-2 (an E3 ubiquitin ligase) by kinases like AMPK reduces ROMK ubiquitination and degradation, stabilizing membrane expression .

Q. What molecular pathways link ROMK inhibition to blood pressure regulation?

- Answer: ROMK inhibitors reduce Na⁺ reabsorption in the thick ascending limb (TAL) by disrupting the "Na⁺-K⁺-2Cl⁻" (NKCC2) recycling process. This induces natriuresis and diuresis without hypokalemia, mimicking Bartter syndrome type II pathophysiology . Key mediators include:

- UMOD (Uromodulin): ROMK inhibition decreases apical UMOD secretion in TAL cells, independent of NKCC2, altering tubular flow sensing and blood pressure regulation .

Advanced Research Questions

Q. What structural modifications improve ROMK inhibitor selectivity over hERG channels?

- Answer: Optimizing hERG/ROMK selectivity involves:

- Functional Group Replacements: Replacing nitro groups in lead compounds (e.g., VU590) with phthalide or cyano groups (e.g., MK-8153) reduces hERG binding while maintaining ROMK potency .

- Pharmacophore Modeling: Introducing furanone moieties (e.g., compound 22e) enhances ROMK binding specificity, achieving >65-fold selectivity over hERG in preclinical models .

Q. How do conflicting data on ROMK's role in mitochondrial KATP (mitoKATP) channels impact therapeutic strategies?

- Answer: While early studies suggested ROMK contributes to mitoKATP function, later work (e.g., Papanicolaou et al.) demonstrated ROMK is dispensable for cardioprotective mitoKATP activity. This highlights the need for:

- Target Validation: Use genetic knockout models (e.g., Kcnj1⁻/⁻ mice) to confirm ROMK-specific effects in mitochondrial assays .

- Off-Target Profiling: Employ panels of ion channels (e.g., Kir7.1, KCa) to rule out non-specific effects of inhibitors like tertiapin-Q .

Q. How do discrepancies in NKCC2 expression data affect ROMK inhibitor mechanism studies?

- Answer: NKCC2 expression shows opposite trends in total kidney lysate (decreased) versus immunofluorescence (unchanged) under ROMK inhibition. To resolve this:

- Compartment-Specific Analysis: Use subcellular fractionation or surface biotinylation to distinguish membrane-bound vs. intracellular NKCC2 pools .

- Functional Rescue Experiments: Co-apply ROMK and NKCC2 inhibitors (e.g., furosemide) to isolate their contributions to Na⁺/K⁺ homeostasis .

Q. What genetic screening approaches identify ROMK variants associated with Bartter syndrome?

- Answer: A three-step pipeline is used:

In Silico Phenotyping: Mine genomic databases (e.g., UK Biobank) for ROMK (KCNJ1) variants linked to hypokalemia or hypertension .

Yeast Growth Assays: Test candidate variants in trk1∆ trk2∆ yeast to assess ROMK functional rescue .

Electrophysiological Validation: Confirm loss-of-function mutations using oocyte or HEK293 expression systems .

Q. What in vivo pharmacokinetic challenges exist for ROMK inhibitors, and how are they addressed?

- Answer: Early inhibitors (e.g., MK-7145) had short half-lives (~2–4 hrs in rats) due to hydroxyl-mediated metabolism. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.